molecular formula C21H17NO3 B414514 methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate

methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate

Cat. No.: B414514
M. Wt: 331.4g/mol
InChI Key: QCTICHATLVVKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to a benzoate moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog without the biphenyl group.

    Methyl 4-[(phenoxycarbonyl)amino]benzoate: Contains a phenoxy group instead of a biphenyl group.

    Methyl 4-[(4-methoxyphenyl)amino]benzoate: Features a methoxy group on the phenyl ring.

Uniqueness

methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate is unique due to the presence of the biphenyl group, which enhances its ability to participate in π-π interactions and increases its structural complexity. This makes it a valuable compound for studying molecular interactions and developing new materials.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4g/mol

IUPAC Name

methyl 4-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C21H17NO3/c1-25-21(24)18-11-13-19(14-12-18)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,23)

InChI Key

QCTICHATLVVKFU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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